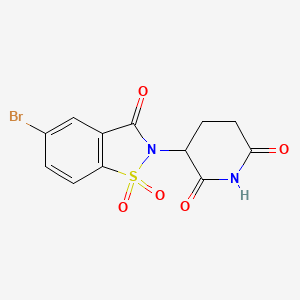
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide can be synthesized through the reaction of 4-hydroxy-3,5-dimethylphenylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and drug candidates.
Medicine: For the development of new pharmaceuticals and therapeutic agents.
Industry: In the production of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects through the formation of boron-carbon bonds, which are crucial in many organic transformations. In Suzuki-Miyaura coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(4-methoxycarbonylphenyl)boranuide
- Potassium trifluoro(4-trifluoromethoxyphenyl)boranuide
Uniqueness
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its hydroxyl and dimethyl groups offer additional sites for chemical modifications, enhancing its utility in complex organic syntheses .
Propiedades
Fórmula molecular |
C8H9BF3KO |
|---|---|
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
potassium;trifluoro-(4-hydroxy-3,5-dimethylphenyl)boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-5-3-7(9(10,11)12)4-6(2)8(5)13;/h3-4,13H,1-2H3;/q-1;+1 |
Clave InChI |
HCFAMSKRJYGKPS-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=C(C(=C1)C)O)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B15298130.png)

![N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298137.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)


![1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine](/img/structure/B15298176.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)


![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
